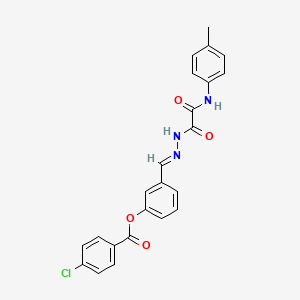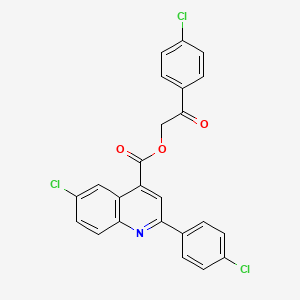![molecular formula C17H13BrN6O2 B12037433 2-bromo-6-methoxy-4-{(E)-[(2Z)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-ylidenehydrazinylidene]methyl}phenol](/img/structure/B12037433.png)
2-bromo-6-methoxy-4-{(E)-[(2Z)-[1,2,4]triazolo[3,4-a]phthalazin-6(5H)-ylidenehydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with bromine, hydroxyl, and methoxy groups, as well as a triazolo-phthalazinylhydrazone framework. This combination of functional groups and heterocyclic structures imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone typically involves multiple steps, starting with the preparation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This intermediate can be synthesized through the bromination of 4-hydroxy-5-methoxybenzaldehyde using bromine in an appropriate solvent, such as acetic acid .
The next step involves the formation of the triazolo[3,4-a]phthalazin-6-ylhydrazone moiety. This can be achieved by reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 1,2,4-triazole and phthalazine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the bromine atom can result in the formation of various substituted derivatives .
Scientific Research Applications
3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxy-5-methoxybenzaldehyde oxime
- 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime
- 3-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime
Uniqueness
3-bromo-4-hydroxy-5-methoxybenzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is unique due to its combination of functional groups and heterocyclic structures, which impart distinctive chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H13BrN6O2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C17H13BrN6O2/c1-26-14-7-10(6-13(18)15(14)25)8-19-21-16-11-4-2-3-5-12(11)17-22-20-9-24(17)23-16/h2-9,25H,1H3,(H,21,23)/b19-8+ |
InChI Key |
DQPZUIJDFNRCMY-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(2,3-diethoxyphenyl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12037361.png)
![Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12037362.png)
![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12037369.png)

![4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12037384.png)


![2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12037399.png)


![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12037421.png)


![Ethyl 6-bromo-5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12037443.png)
